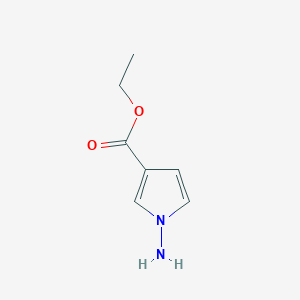

Ethyl 1-amino-1H-pyrrole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-amino-1H-pyrrole-3-carboxylate is a chemical compound belonging to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of an amino group (-NH2) at the first position and a carboxylate ester group (-COOEt) at the third position of the pyrrole ring.

Synthetic Routes and Reaction Conditions:

From Pyrrole Derivatives: One common synthetic route involves the reaction of pyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate pyrrole carbamate, which is then hydrolyzed to yield the desired product.

From Amino Acids: Another method involves the reaction of amino acids like L-lysine with ethyl chloroformate under acidic conditions. This method provides a straightforward route to synthesize the compound.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form pyrrole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol, resulting in the formation of pyrrole-3-hydroxymethyl derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrrole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Pyrrole-3-carboxylic acid derivatives.

Reduction Products: Pyrrole-3-hydroxymethyl derivatives.

Substitution Products: Various substituted pyrrole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Ethyl 1-amino-1H-pyrrole-3-carboxylate serves as a versatile building block in the synthesis of biologically active compounds. Its structural features allow it to participate in various reactions, leading to the formation of derivatives with potential therapeutic effects.

Anticancer Activity

Recent studies have highlighted the potential of pyrrole derivatives, including this compound, in cancer treatment. For instance, compounds derived from this structure have demonstrated significant cytotoxic effects on cancer cell lines, enhancing the efficacy of established chemotherapeutic agents like doxorubicin and cisplatin .

Case Study:

A study investigated the synthesis of pyrrole derivatives and their effects on HeLa cervical carcinoma cells. The results indicated that certain derivatives exhibited enhanced cytotoxicity in combination with standard treatments, suggesting a synergistic effect that could be harnessed for improved cancer therapies .

Organic Synthesis Applications

This compound is utilized as a precursor in various organic synthesis pathways, including asymmetric synthesis and catalysis.

Asymmetric Synthesis

The compound has been effectively employed in enantioselective reactions, particularly in the synthesis of chiral molecules. It acts as a substrate in aldol reactions catalyzed by chiral amines, leading to the formation of enantioenriched products .

Data Table: Asymmetric Synthesis Results

| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| L-Proline | This compound | 98 | 48 |

| Trans-4-benzoyloxy-L-proline | Acyclic ketones | 94 | Up to 94 |

This table summarizes the yields and enantiomeric excess achieved in various reactions involving this compound as a key substrate.

Beyond anticancer properties, this compound and its derivatives exhibit a range of biological activities, including enzyme inhibition.

Enzyme Inhibition

Compounds derived from this compound have been identified as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. The inhibition of this enzyme can potentially mitigate the effects of diabetes-related pathologies .

Case Study:

Research demonstrated that ethyl derivatives showed significant inhibition against aldose reductase, suggesting their potential use in developing treatments for diabetes-related complications .

Mecanismo De Acción

The mechanism by which Ethyl 1-amino-1H-pyrrole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylate group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the desired therapeutic effects.

Comparación Con Compuestos Similares

Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester

Ethyl 3-amino-1H-pyrazole-4-carboxylate

Actividad Biológica

Ethyl 1-amino-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring with an amino group and a carboxylate ester. Its molecular formula is C7H10N2O2, and it exhibits distinct chemical reactivity due to the presence of the amino and carboxylate functional groups. The compound's LogP value indicates moderate lipophilicity, suggesting reasonable bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Enzyme Inhibition : Pyrrole derivatives often inhibit enzymes involved in critical metabolic pathways, including those related to cancer cell proliferation and viral replication.

- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways that regulate growth and apoptosis.

Pharmacological Activities

This compound has been studied for several pharmacological activities:

- Anticancer Activity : Research has shown that related pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated potent inhibitory effects on soft tissue sarcoma cells.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 (Lung) | 0.065 - 9.4 | Antitumor |

| MDA-MB-468 (Breast) | 0.065 - 9.4 | Antitumor |

- Antiviral Activity : Ethyl derivatives have shown potential as inhibitors of HIV replication by disrupting essential viral interactions .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for further development in treating infections .

Study on Anticancer Properties

A study published in Nature evaluated a series of pyrrole derivatives, including this compound, for their antitumor efficacy. The results indicated that these compounds could significantly inhibit cell proliferation in vitro, particularly against lung and breast cancer cell lines .

Antiviral Evaluation

In another study focusing on antiviral activity, this compound was part of a screening process for HIV inhibitors. Compounds exhibiting more than 50% inhibition were considered active, with several derivatives showing promising results against the HIV integrase enzyme .

Propiedades

IUPAC Name |

ethyl 1-aminopyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-3-4-9(8)5-6/h3-5H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGYWFSEXIYBFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.